Triamylamine

Catalog No.
S702404
CAS No.
621-77-2
M.F
C15H33N
M. Wt
227.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triamylamine

CAS Number

621-77-2

Product Name

Triamylamine

IUPAC Name

N,N-dipentylpentan-1-amine

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

InChI

InChI=1S/C15H33N/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

OOHAUGDGCWURIT-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)CCCCC

solubility

Insoluble (<1 mg/ml) (NTP, 1992)
9.28e-05 M

Synonyms

Tripentylamine

Canonical SMILES

CCCCCN(CCCCC)CCCCC

The exact mass of the compound Tripentylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml) (ntp, 1992)9.28e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406964. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triamylamine (CAS 621-77-2), also known as tripentylamine, is a moderately bulky, highly lipophilic tertiary aliphatic amine with the formula C15H33N. In industrial and advanced laboratory procurement, it is primarily selected for its high boiling point (~240 °C) and specific C5 alkyl chain length [1]. These properties position it as an optimal non-nucleophilic base for high-temperature reactions, a specialized reactive extractant for downstream bioprocessing, and a critical precursor for tetrapentylammonium structure-directing agents [2]. Unlike lower molecular weight amines, triamylamine offers a unique balance of low volatility, controlled viscosity, and strong phase-partitioning behavior, making it a highly differentiated material for formulation and synthesis workflows [3].

Generic substitution of triamylamine with more common tertiary amines frequently results in process failures or compromised material properties. Substituting with highly volatile triethylamine (TEA) or tributylamine (TBA) in base-catalyzed reactions above 200 °C leads to rapid solvent loss, necessitating the use of expensive pressurized reactors to maintain stoichiometry[1]. Conversely, replacing it with longer-chain alternatives like trioctylamine (TOA) in reactive extraction introduces excessive viscosity, which severely hampers phase-separation kinetics and increases energy demands during downstream processing [2]. Furthermore, in the synthesis of zeolite structure-directing agents, substituting the C5 pentyl chains with C3 (propyl) or C8 (octyl) chains fundamentally alters the steric bulk, completely changing the resulting crystallographic pore size and rendering the template useless for target frameworks .

Thermal Stability in High-Temperature Base Catalysis

In high-temperature synthesis, the volatility of the base dictates the required reactor equipment. Triamylamine features a boiling point of ~240 °C, which is significantly higher than standard tertiary amines like tributylamine (~216 °C) and triethylamine (89 °C) . This >20 °C thermal advantage over TBA allows triamylamine to remain in the liquid phase during reactions exceeding 220 °C, preventing stoichiometric drift due to evaporation.

Evidence DimensionBoiling Point / Liquid Phase Retention
Target Compound DataTriamylamine: ~240 °C
Comparator Or BaselineTributylamine: ~216 °C; Triethylamine: 89 °C
Quantified Difference>20 °C higher thermal operating window than TBA; >150 °C higher than TEA
ConditionsAtmospheric pressure base-catalyzed reactions

Allows for open-vessel acid scavenging and catalysis at elevated temperatures without the capital expense of pressurized reactors.

Steric Precision for Structure-Directing Agents (SDA)

The synthesis of specific mesoporous materials requires exact templating geometries. Tripentylamine is the direct precursor to tetrapentylammonium salts, providing exactly five carbons per alkyl chain. This specific C5 steric bulk is required to template zeolite-like heterobimetallic cyanide frameworks, a pore geometry that cannot be replicated using the C3 chains of tripropylamine or the C8 chains of trioctylamine.

Evidence DimensionAlkyl chain length for pore templating
Target Compound DataTripentylamine (C5 chains)
Comparator Or BaselineTripropylamine (C3) or Trioctylamine (C8)
Quantified DifferenceProvides the exclusive C5 steric bulk required for specific heterobimetallic frameworks
ConditionsHydrothermal synthesis of zeolite-like frameworks

SDA geometry directly dictates the crystallographic outcome and pore size of the synthesized zeolite, making chain length non-interchangeable.

Phase Partitioning in Corrosion Inhibition

In biphasic oil/water systems, completely water-soluble inhibitors often settle and leave the oil phase unprotected. Triamylamine, when formulated as a mahogany sulfonate, demonstrates superior partition coefficients, providing active rust inhibition at extremely low concentrations of 1 to 100 ppm [1]. In modified ASTM D-665-42T tests, it maintained protection in the oil phase for >72 hours, whereas baseline water-soluble inhibitors (like sodium nitrite) failed to protect the non-aqueous phase.

Evidence DimensionEffective inhibitor concentration and duration in biphasic systems
Target Compound DataTriamylamine sulfonates: Effective at 1-100 ppm for >72 hours
Comparator Or BaselineWater-soluble inorganic inhibitors (e.g., sodium nitrite): Settle and fail in oil phase
Quantified DifferenceMaintains active protection in the oil phase where baseline inhibitors fail
ConditionsBiphasic petroleum (kerosene)/water systems (ASTM D-665-42T modified)

Crucial for formulating long-lasting rust inhibitors for fuel storage and pipelines where water settling occurs.

Viscosity and Efficiency in Reactive Extraction

In the liquid-liquid extraction of dicarboxylic acids (e.g., succinic acid) from fermentation broths, the choice of tertiary amine dictates both yield and processability. While trioctylamine (TOA) is a standard extractant, its high viscosity can impede phase separation. Tripentylamine provides a lower-viscosity organic phase compared to TOA while maintaining a highly competitive extraction efficiency of 68-70% in 1-octanol diluents [1].

Evidence DimensionReactive extraction efficiency and fluid viscosity
Target Compound DataTripentylamine: 68-70% efficiency with moderate viscosity
Comparator Or BaselineTrioctylamine (TOA): High viscosity leading to slower phase separation
Quantified DifferenceBalances high extraction efficiency with significantly improved phase-separation kinetics
ConditionsLiquid-liquid extraction of succinic acid from fermentation broths using 1-octanol

Improves throughput and reduces energy costs in the downstream processing of bio-based platform chemicals by accelerating phase separation.

High-Temperature Acid Scavenging and Base Catalysis

Triamylamine is the optimal choice for non-nucleophilic base catalysis or acid scavenging in reactions exceeding 220 °C. Its high boiling point prevents evaporative loss, ensuring stoichiometric consistency without requiring high-pressure equipment .

Synthesis of Tetrapentylammonium Structure-Directing Agents

For materials scientists designing specific mesoporous zeolites or heterobimetallic frameworks, triamylamine is the mandatory precursor. It provides the exact C5 steric bulk necessary to template pore sizes that cannot be achieved with propyl or octyl analogs.

Bio-based Carboxylic Acid Recovery

In the downstream processing of fermentation broths, triamylamine serves as a highly effective reactive extractant. It balances the high lipophilicity needed to capture succinic or lactic acid with a lower viscosity than standard trioctylamine, optimizing phase-separation kinetics [1].

Petroleum Corrosion Inhibitor Formulations

Triamylamine is highly suited for formulating oil-soluble rust inhibitors. When converted to its sulfonate salt, it provides superior, long-lasting protection in biphasic fuel and lubricant storage systems at parts-per-million concentrations [2].

Physical Description

Tri-n-amylamine is a clear colorless to yellow liquid with an amine odor. Flash point 215°F. Density 0.80 g / cm3.

XLogP3

5.6

Boiling Point

464 to 473 °F at 760 mm Hg (NTP, 1992)
242.5 °C

Flash Point

215 °F (NTP, 1992)

Vapor Density

7.83 (NTP, 1992) (Relative to Air)

Density

0.7907 at 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7 mm Hg at 79 °F (NTP, 1992)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

621-77-2

Wikipedia

Tripentylamine

General Manufacturing Information

1-Pentanamine, N,N-dipentyl-: ACTIVE

Dates

Last modified: 08-15-2023

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